PtdIns-(4,5)-P2 (1,2-dipamitoyl)-d62 (sodium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

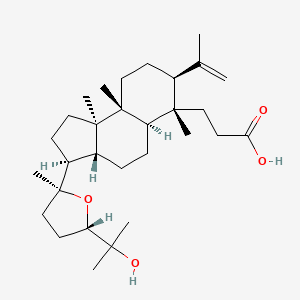

PtdIns-(4,5)-P2 (1,2-dipalmitoyl)-d62 (sodium salt) contains 62 deuterium atoms at the 2, 2/', 3, 3/', 4, 4/', 5, 5/', 6, 6/', 7, 7/', 8, 8/', 9, 9/', 10, 10/', 11, 11/', 12, 12/', 13, 13/', 14, 14/', 15, 15/', 16, 16, and 16 positions of each fatty acyl chain. It is intended for use as an internal standard for the quantification of PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt) by GC- or LC-mass spectrometry. The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-4,5-P2-(1,2-dipalmitoyl)-d62 is a synthetic analog of natural PtdIns containing deuterated C16:0 fatty acids at the sn-1 and sn-2 positions. This synthetic standard features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound. The natural compound is the product of phosphatidylinositol 4-phosphate 5-kinase acting on PtdIns-(4)-P1. Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.

Aplicaciones Científicas De Investigación

Role in Stress Responses in Plants

PtdIns-(4,5)-P2 plays a critical role in the response of plants to environmental stresses, such as salinity and osmotic stress. For instance, Arabidopsis plants increase PtdIns-(4,5)-P2 synthesis rapidly in response to sodium chloride, potassium chloride, and sorbitol treatment. This suggests that PtdIns-(4,5)-P2 is part of a signaling pathway used by plants to respond to environmental challenges, distinct from the canonical IP3 signaling pathway (Dewald et al., 2001).

Cellular Signaling and Cytoskeletal Organization

PtdIns-(4,5)-P2 is a pivotal molecule in cellular processes including the organization of the cytoskeleton and vesicular trafficking. Its interactions with proteins and its role as a substrate for lipid kinases and phosphatases highlight its significance in cell biology. This lipid's involvement in various cellular functions makes it a subject of interest in understanding the underlying mechanisms of cell physiology and pathology (Toker, 1998).

Involvement in Synaptic Vesicle Trafficking

Research indicates that PtdIns-(4,5)-P2 is essential in the regulation of synaptic vesicle exocytosis and endocytosis. Decreased levels of PtdIns-(4,5)-P2 in the brain and its impaired synthesis in nerve terminals can lead to synaptic defects. This includes changes in miniature currents, synaptic depression, a smaller readily releasable pool of vesicles, delayed endocytosis, and slower recycling kinetics (Di Paolo et al., 2004).

Regulation of Transferrin Recycling Kinetics

PtdIns-(4,5)-P2 is involved in the regulation of transferrin recycling kinetics. A decrease in intracellular PtdIns-(4,5)-P2 levels can lead to defects in the internalization of transferrin and its recycling back to the cell surface. This suggests that PtdIns-(4,5)-P2 plays multiple roles in trafficking and sorting events during endocytosis (Kim et al., 2006).

Propiedades

Fórmula molecular |

C41H16D62O19P3 · 3Na |

|---|---|

Peso molecular |

1099.3 |

InChI |

InChI=1S/C41H81O19P3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47 |

Clave InChI |

HKWJHKSHEWVOSS-ZOXFJUOSSA-K |

SMILES |

O[C@@H]1[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@@H](O)[C@H]1OP([O-])(OCC(COC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2 |

Sinónimos |

DPPI-4,5-P2-d62; Phosphatidylinositol-4,5-diphosphate C16-d62 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-[1-azabicyclo[2.2.2]octan-3-yl(dideuterio)(113C)methyl]phenothiazine](/img/structure/B1151793.png)

![2-[(4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-enoic acid](/img/structure/B1151797.png)

![[(2S,3R)-2-azido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1151813.png)